![molecular formula C15H18BNO6S B1472943 (4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid CAS No. 1704081-49-1](/img/structure/B1472943.png)
(4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid
Overview
Description
“(4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C15H18BNO6S and a molecular weight of 351.19 g/mol . It is used for research purposes and is not intended for human use .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 351.19 g/mol . It is recommended to be stored at 2-8°C . To increase solubility, it is suggested to heat the tube to 37°C and then oscillate in an ultrasonic bath for some time .Scientific Research Applications
Organic Synthesis
Phenylboronic acid, which is a component of the compound , is commonly used in organic synthesis . It’s a mild Lewis acid that’s generally stable and easy to handle, making it important to organic synthesis .
Cross-Coupling Reactions
Borinic acids and their chelate derivatives, including the compound , are used in cross-coupling reactions . These reactions are fundamental in creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Catalysis
Borinic acids, such as the one in your compound, are also used in catalysis . They can act as Lewis acids, accepting a pair of electrons and facilitating various chemical reactions .
Medicinal Chemistry
In the field of medicinal chemistry, borinic acids and their derivatives have shown potential . While specific applications for your compound aren’t mentioned in the sources, it’s possible that it could have uses in this field given the general utility of borinic acids .
Polymer Materials
Borinic acids and their derivatives are used in the creation of polymer or optoelectronics materials . These materials have a wide range of applications, from electronics to solar cells .
Aiding Dissolution
The compound “(4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid” can be dissolved using physical methods such as vortex, ultrasound or hot water bath . This property could be useful in various scientific research applications where the compound needs to be dissolved in a solvent .
properties
IUPAC Name |
[4-[(2,4-dimethoxyphenyl)methylsulfamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO6S/c1-22-13-6-3-11(15(9-13)23-2)10-17-24(20,21)14-7-4-12(5-8-14)16(18)19/h3-9,17-19H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWWRZNHEYKSSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCC2=C(C=C(C=C2)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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